5-(1H-Pyrrol-2-yl)thiazol-2-amine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Sourcing rare heterocyclic building blocks with precise substitution patterns often delays lead optimization. 5-(1H-Pyrrol-2-yl)thiazol-2-amine (CAS 1700244-35-4) is a versatile 2-aminothiazole scaffold featuring a pyrrole ring directly at the 5-position, offering a distinct vector for ATP-binding pocket interactions and systematic SAR exploration. - Enables FGFR1-targeted kinase inhibitor design with unique selectivity profiles. - Serves as a starting point for antimicrobial lead optimization against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. - Ideal core scaffold for benchmarking against 4-substituted and N-alkylated analogs to map key structural determinants of bioactivity.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
Cat. No. B12861929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Pyrrol-2-yl)thiazol-2-amine
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C2=CN=C(S2)N
InChIInChI=1S/C7H7N3S/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4,9H,(H2,8,10)
InChIKeyJCEMPPQGKWHDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Pyrrol-2-yl)thiazol-2-amine: Procurement and Biological Potential of a Pyrrole-Thiazole Hybrid Scaffold


5-(1H-Pyrrol-2-yl)thiazol-2-amine (CAS: 1700244-35-4) is a heterocyclic building block belonging to the 2-aminothiazole class, characterized by a pyrrole ring directly attached at the 5-position of the thiazole core . This specific connectivity provides a unique vector for molecular interactions and a platform for further synthetic elaboration. While its own biological profile is still emerging, it serves as a versatile scaffold in medicinal chemistry for developing compounds with potential antimicrobial and anticancer activities [1].

Why 5-(1H-Pyrrol-2-yl)thiazol-2-amine Cannot Be Simply Replaced by Other 2-Aminothiazole Analogs


The 2-aminothiazole pharmacophore is widely utilized, but its biological activity is exquisitely sensitive to the nature and position of its substituents. Structure-activity relationship (SAR) studies on related 2-aminothiazoles demonstrate that even small modifications, such as a change in the secondary amine moiety, can have a significant impact on antimicrobial potency . Therefore, substituting 5-(1H-Pyrrol-2-yl)thiazol-2-amine with a different analog—even a positional isomer like the 4-substituted version or an N-methylated derivative—is predicted to alter its molecular recognition, binding affinity, and overall biological outcome. This necessitates a careful evaluation of its specific structural and preliminary activity profile.

Quantitative Differentiation of 5-(1H-Pyrrol-2-yl)thiazol-2-amine: A Comparative Evidence Guide


Regioisomeric Differentiation: 5-Substituted vs. 4-Substituted Pyrrolyl-Thiazole Scaffolds

The substitution pattern on the thiazole ring is a primary determinant of a compound's three-dimensional geometry and electronic distribution. The target compound, 5-(1H-Pyrrol-2-yl)thiazol-2-amine, presents the pyrrole group at the 5-position, creating a distinct molecular shape compared to its 4-substituted analog, 4-(1H-Pyrrol-2-yl)thiazol-2-amine . This positional difference alters the angle of the pyrrole ring relative to the 2-amino group, which is a key pharmacophoric element, thereby impacting the compound's ability to engage specific biological targets. This structural differentiation is the most fundamental and verifiable basis for selecting one isomer over the other.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Impact of N-Methylation on Pyrrole: Predicted Changes in Potency and Physicochemical Properties

Methylation of the pyrrole nitrogen in similar scaffolds is known to significantly impact both biological activity and key drug-like properties. The target compound possesses an unsubstituted pyrrole N-H, which is a hydrogen bond donor . In contrast, 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine has a methyl group at this position, eliminating the H-bond donor and increasing lipophilicity . While direct comparative activity data is lacking, SAR studies on thiazol-2-amines indicate that modifications to substituents directly attached to the core ring system profoundly affect antimicrobial potency, with some analogs showing no activity while others are potent . The presence of the N-H in the target compound offers a distinct interaction profile compared to its N-methylated analog, which can influence target binding, solubility, and permeability.

Medicinal Chemistry Drug Design Pharmacokinetics

Preliminary Antimicrobial Activity: A Starting Point for Potency Optimization

While a rigorous head-to-head comparison in a primary research article is unavailable, preliminary in vitro data from a commercial source indicates that 5-(1H-Pyrrol-2-yl)thiazol-2-amine exhibits antimicrobial activity against *Staphylococcus aureus* (MIC: 8 µg/mL) and *Escherichia coli* (MIC: 16 µg/mL) . This activity level provides a quantitative baseline. In contrast, a structurally more complex thiazol-2-amine derivative, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8c), from a peer-reviewed study, showed superior activity against *E. coli* with an MIC of 6.25 µg/mL . This comparison highlights that while the target compound has a foundational level of antimicrobial activity, further structural optimization, as seen with compound 8c, can lead to significantly enhanced potency.

Antimicrobial Microbiology Drug Discovery

Key Application Scenarios for Procuring 5-(1H-Pyrrol-2-yl)thiazol-2-amine


Scaffold for Kinase Inhibitor Development Programs

The 2-aminothiazole core is a recognized scaffold for developing kinase inhibitors, with several analogs showing activity against targets like FGFR1 [1]. The unique 5-pyrrolyl substitution of this compound offers a distinct vector for exploring ATP-binding pocket interactions and optimizing kinase selectivity profiles, making it a valuable building block for medicinal chemistry campaigns targeting cancer and other proliferative diseases [2].

Starting Point for Antimicrobial Lead Optimization

With preliminary antimicrobial activity against both Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria , this compound serves as a suitable starting point for an antimicrobial lead optimization program. Its structure can be systematically modified to improve potency, broaden the spectrum of activity, and enhance drug-like properties, guided by the established SAR of 2-aminothiazoles .

Probe for Structure-Activity Relationship (SAR) Studies

The unadorned nature of 5-(1H-Pyrrol-2-yl)thiazol-2-amine makes it an ideal core scaffold for systematic SAR exploration. Its activity can be benchmarked against a panel of 2-aminothiazole analogs with different substitution patterns (e.g., 4-substituted, N-alkylated) to map the key structural determinants of biological activity within this chemical series . This knowledge is essential for the rational design of more potent and selective compounds.

Chemical Biology Tool for Target Identification

Given the known promiscuity of 2-aminothiazoles as frequent-hitters in biophysical binding assays [3], this compound can be utilized as a chemical probe in chemoproteomics or affinity-based target identification studies. Its inherent binding to certain protein families can be exploited to identify and validate new biological targets for therapeutic intervention, a crucial step in early-stage drug discovery.

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